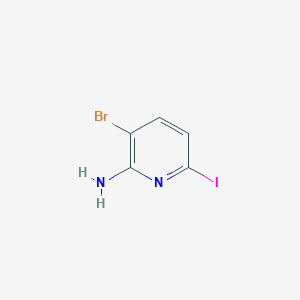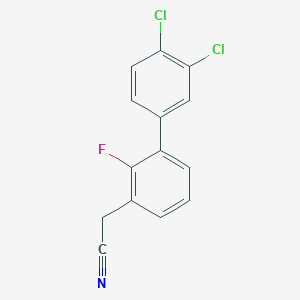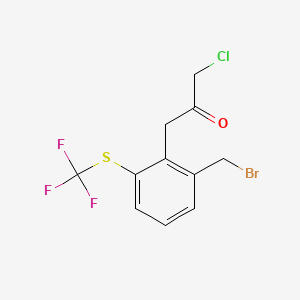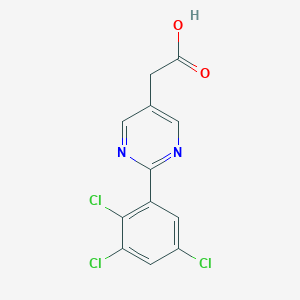
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that contains both pyrimidine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,3,5-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method involves the condensation of 2,3,5-trichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3,5-Trichlorophenyl)-1,3-thiazole: Shares the trichlorophenyl group but has a thiazole ring instead of a pyrimidine ring.
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of an acetic acid group.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific combination of the trichlorophenyl and pyrimidine groups, which confer distinct chemical and biological properties. Its acetic acid moiety also provides additional reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C12H7Cl3N2O2 |
|---|---|
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
2-[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-2-8(11(15)9(14)3-7)12-16-4-6(5-17-12)1-10(18)19/h2-5H,1H2,(H,18,19) |
Clave InChI |
KURDKBMXZUSSHL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CC(=O)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


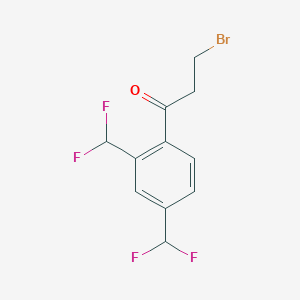



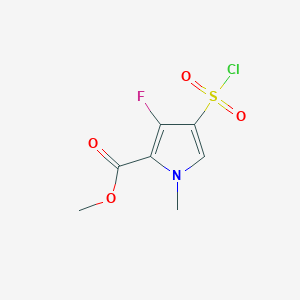

![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
